N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 954264-70-1
VCID: VC2249480
InChI: InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
SMILES: CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Molecular Formula: C16H17FN2O2
Molecular Weight: 288.32 g/mol

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide

CAS No.: 954264-70-1

Cat. No.: VC2249480

Molecular Formula: C16H17FN2O2

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide - 954264-70-1

Specification

CAS No. 954264-70-1
Molecular Formula C16H17FN2O2
Molecular Weight 288.32 g/mol
IUPAC Name N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Standard InChI InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
Standard InChI Key CYQSLNFEJJXMBF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Canonical SMILES CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F

Introduction

Physical and Chemical Properties

Structural Information

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide possesses a well-defined chemical structure that determines its physical and chemical properties. The compound consists of a 2-fluorophenyl ring with an amino group at the 5-position, which is connected to a 4-ethylphenoxy group via an acetamide linkage. This unique arrangement of atoms contributes to the compound's specific reactivity patterns and potential biological interactions .

The structural representation of the compound highlights the spatial arrangement of its constituent atoms and functional groups. The fluorine atom at the ortho position relative to the acetamide group creates an electron-withdrawing effect that influences the electronic distribution within the molecule. Meanwhile, the amino group at the meta position contributes electron-donating properties, resulting in an interesting electronic balance within the molecule .

Molecular Properties

The molecular properties of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide provide important insights into its behavior in various chemical and biological systems. The compound has a molecular weight of 288.32 g/mol, which places it in the range of small molecules suitable for drug development and research applications .

Table 1: Key Molecular Properties of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide

PropertyValueSource
Molecular FormulaC₁₆H₁₇FN₂O₂
Molecular Weight288.32 g/mol
Physical StateNot specified in sources-
AppearanceNot specified in sources-
Hydrogen Bond DonorsNot specified in sources-
Hydrogen Bond AcceptorsNot specified in sources-
Rotatable BondsNot specified in sources-

Chemical Identifiers

Several standardized chemical identifiers have been assigned to N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide to facilitate its recognition and retrieval in chemical databases and literature. These identifiers are essential for unambiguous identification of the compound across different research platforms and publications .

Table 2: Chemical Identifiers of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide

Identifier TypeValueSource
CAS Number954264-70-1
PubChem CID16792855
IUPAC NameN-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
InChIInChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
InChIKeyCYQSLNFEJJXMBF-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F

Applications in Research

Medicinal Chemistry Applications

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide has found significant application in medicinal chemistry research, where its unique structural features make it valuable for investigating biological activities that are relevant to drug discovery and development.

The compound's structure incorporates several pharmacophoric elements that are commonly found in bioactive molecules, including the acetamide linkage, which is present in many pharmaceutical agents. The fluorine substituent is also a common feature in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and binding properties of drug candidates.

In medicinal chemistry research, this compound may be utilized for investigating enzyme inhibition and receptor binding properties. Such studies are fundamental to understanding how structural modifications can influence biological activity, which is essential knowledge for the rational design of new therapeutic agents. The presence of both hydrogen bond donors (amino group) and acceptors (acetamide carbonyl) in the molecule provides potential interaction points with protein targets.

Hazard CategoryClassificationSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3, Respiratory system

These hazard classifications indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms associated with these hazards typically include the exclamation mark symbol, signaling caution when handling this compound .

Precautionary Measures

To mitigate the risks associated with handling N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide, several precautionary measures should be implemented, as outlined in the compound's safety documentation .

Primary precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray of the compound. Thorough washing of skin after handling is recommended to prevent irritation. The compound should only be used outdoors or in well-ventilated areas to minimize respiratory exposure .

Personal protective equipment, including protective gloves, protective clothing, eye protection, and face protection, should be worn when handling this compound. In case of skin contact, washing with plenty of soap and water is advised. If inhaled, the affected person should be removed to fresh air and kept at rest in a position comfortable for breathing .

For eye exposure, rinsing cautiously with water for several minutes is recommended, with removal of contact lenses if present and continued rinsing. Medical advice or attention should be sought if skin irritation or eye irritation persists after initial first aid measures .

Comparison with Related Compounds

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide shares structural similarities with several related compounds, which allows for comparative analysis of their properties and potential applications. This comparative perspective provides valuable insights into structure-activity relationships and the significance of specific structural elements .

One related compound is N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS: 953895-63-1), which differs from our target compound by having a methyl group (-CH₃) in place of the fluorine atom at the 2-position of the phenyl ring. This structural difference would be expected to alter the electronic properties of the molecule, potentially affecting its reactivity and biological interactions .

Another related compound is N-(5-amino-2-fluorophenyl)acetamide (CAS: 75001-47-7), which represents a simpler structural analogue lacking the 4-ethylphenoxy group. This compound shares the 5-amino-2-fluorophenyl acetamide core but has a much simpler side chain, resulting in a lower molecular weight of 168.17 g/mol compared to 288.32 g/mol for our target compound .

Table 4: Comparison of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide with Related Compounds

PropertyN-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamideN-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamideN-(5-amino-2-fluorophenyl)acetamide
CAS Number954264-70-1953895-63-175001-47-7
Molecular FormulaC₁₆H₁₇FN₂O₂C₁₇H₂₀N₂O₂C₈H₉FN₂O
Molecular Weight288.32 g/mol284.35 g/mol168.17 g/mol
Key Structural DifferenceReference compoundMethyl group instead of fluorine at 2-positionSimple acetamide without ethylphenoxy group
Source

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